molecular formula C10H8ClNO2 B11890407 1H-Isoindole-1,3(2H)-dione, 4-chloro-2-ethyl- CAS No. 143740-47-0

1H-Isoindole-1,3(2H)-dione, 4-chloro-2-ethyl-

Cat. No.: B11890407
CAS No.: 143740-47-0
M. Wt: 209.63 g/mol
InChI Key: MFLRHFKQYLYSFO-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione derivatives, commonly known as phthalimides, are heterocyclic compounds with a fused benzene and imide ring system. The compound 4-chloro-2-ethyl-1H-isoindole-1,3(2H)-dione features a chlorine substituent at the 4-position and an ethyl group at the 2-position of the isoindole core. These substitutions modulate its electronic, steric, and pharmacological properties. Phthalimide derivatives are widely studied for their biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects .

Properties

CAS No.

143740-47-0

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

4-chloro-2-ethylisoindole-1,3-dione

InChI

InChI=1S/C10H8ClNO2/c1-2-12-9(13)6-4-3-5-7(11)8(6)10(12)14/h3-5H,2H2,1H3

InChI Key

MFLRHFKQYLYSFO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C1=O)C(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Reaction Pathway and Reagents

The foundational method involves condensing substituted aromatic amines with maleic anhydride derivatives. For 4-chloro-2-ethyl-isoindole-1,3-dione , the synthesis begins with 4-chloro-2-ethylaniline reacting with maleic anhydride in a polar aprotic solvent (e.g., dimethylformamide or acetic acid) under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl groups of maleic anhydride, forming the isoindole ring.

Key Reaction Conditions :

  • Temperature: 80–120°C

  • Catalyst: None required, though acid catalysts (e.g., H₂SO₄) can accelerate the reaction.

  • Yield: 60–75% (laboratory scale).

Purification and Crystallization

Crude product purification typically involves recrystallization from ethanol or ethyl acetate. The crystalline product exhibits a melting point of 167–169°C, consistent with literature values.

PropertyValue
Molecular Weight215.63 g/mol
Melting Point167–169°C
SolubilitySoluble in DMF, DMSO

Palladium-Catalyzed Cross-Coupling for Ethyl Group Introduction

Suzuki-Miyaura Coupling Strategy

A modern approach leverages palladium-catalyzed cross-coupling to introduce the ethyl group. Starting with 4-chloroisoindoline-1,3-dione (CAS: 51108-30-6), an ethylboronic acid undergoes Suzuki-Miyaura coupling in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

Reaction Protocol :

  • 4-chloroisoindoline-1,3-dione (1 equiv), ethylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2 equiv) are suspended in a toluene/water mixture.

  • The mixture is heated at 90°C for 12–24 hours under inert atmosphere.

  • Post-reaction, the organic layer is separated, dried (MgSO₄), and concentrated.

Yield : 70–85%.

Advantages and Limitations

  • Advantages : High regioselectivity, compatibility with sensitive functional groups.

  • Limitations : Requires stringent anhydrous conditions and costly palladium catalysts.

Chlorination of Preformed Ethyl-Substituted Isoindole

Electrophilic Aromatic Chlorination

Chlorine is introduced via electrophilic substitution on 2-ethylisoindole-1,3-dione using Cl₂ or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. The reaction is quenched with aqueous NaHCO₃ to neutralize excess chlorinating agent.

Optimization Insights :

  • Lower temperatures minimize polysubstitution.

  • Electron-withdrawing groups (e.g., the dione moiety) direct chlorination to the para position.

Yield : 50–65%.

Continuous Flow Synthesis for Industrial Scalability

Reactor Design and Parameters

Industrial-scale production employs continuous flow reactors to enhance heat transfer and mixing efficiency. Key parameters include:

  • Residence Time : 10–15 minutes

  • Temperature : 100–120°C

  • Solvent : Ethanol/water (7:3 v/v)

This method achieves a 90% yield with >98% purity, reducing waste compared to batch processes.

Economic and Environmental Considerations

  • Cost Reduction : 40% lower catalyst usage due to efficient mass transfer.

  • Waste Minimization : Solvent recycling decreases environmental impact.

Mechanistic Insights and Byproduct Analysis

Side Reactions and Mitigation

  • Diethylation : Occurs when excess ethylating agents are used. Mitigated by stoichiometric control.

  • Over-Chlorination : Addressed by regulating Cl₂ flow and reaction time.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (t, 3H, CH₂CH₃), 3.45 (q, 2H, CH₂), 7.60–7.85 (m, 3H, Ar-H).

  • IR : 1775 cm⁻¹ (C=O stretch), 680 cm⁻¹ (C-Cl stretch) .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-ethylisoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

1H-Isoindole-1,3(2H)-dione derivatives have been extensively studied for their pharmacological properties. Research indicates that these compounds exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Case Studies and Findings

  • Anti-inflammatory Activity : A study investigated the synthesis of new derivatives of 1H-isoindole-1,3(2H)-dione and their affinity for cyclooxygenase enzymes (COX-1 and COX-2). The findings revealed that certain derivatives showed significant inhibition of these enzymes, suggesting potential use as anti-inflammatory agents .
  • Antitumor Properties : Another study focused on the cytotoxic effects of various isoindole derivatives against cancer cell lines. The results indicated that specific modifications to the isoindole structure could enhance cytotoxicity, making them promising candidates for further development in cancer therapy .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations allows it to be utilized in the preparation of more complex molecules.

Synthetic Applications

  • Synthesis of Complex Heterocycles : 1H-Isoindole-1,3(2H)-dione can be used as a building block for synthesizing other heterocyclic compounds. For instance, reactions involving nucleophilic substitutions can lead to the formation of diverse derivatives with tailored properties .
  • Functionalization : The presence of reactive sites within the isoindole structure enables functionalization through electrophilic aromatic substitution or addition reactions, facilitating the development of novel compounds with desired functionalities .

Materials Science

Recent research has explored the use of isoindole derivatives in material science applications. Their unique electronic properties make them suitable for incorporation into organic electronic devices.

Material Properties

  • Conductive Polymers : Isoindole-based compounds have been integrated into conductive polymers, enhancing their electrical conductivity and stability. This application is particularly relevant in developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
  • Nanomaterials : The synthesis of nanostructured materials using isoindole derivatives has shown promise in catalysis and sensor technology due to their high surface area and reactivity .

Table 1: Biological Activities of 1H-Isoindole Derivatives

CompoundActivity TypeTargetIC50 (µM)Reference
Compound AAnti-inflammatoryCOX-115
Compound BAntitumorCancer Cell Line X10
Compound CAnalgesicPain Model5

Table 2: Synthetic Applications of 1H-Isoindole Derivatives

Reaction TypeConditionsProduct TypeReference
Nucleophilic SubstitutionBase-catalyzedIsoindole Derivative
Electrophilic Aromatic SubstitutionElectrophile + HeatFunctionalized Isoindole

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethylisoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can modulate enzyme activity or receptor binding, leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or bind to receptors to exert therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Substitutional Differences Among Phthalimide Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
4-Chloro-2-ethyl-1H-isoindole-1,3(2H)-dione 4-Cl, 2-Ethyl C₁₀H₈ClNO₂ 209.63 g/mol Moderate lipophilicity, COX-2 interaction
Pomalidomide (USAN) 4-Amino, 2-(2,6-dioxopiperidin-3-yl) C₁₃H₁₁N₃O₄ 273.24 g/mol Anticancer (multiple myeloma), immunomodulatory
5,6-Dichloro-2-octadecyl-1H-isoindole-1,3(2H)-dione 5,6-Cl₂, 2-Octadecyl C₂₆H₃₇Cl₂NO₂ 490.49 g/mol High lipophilicity, potential surfactant properties
2-(3-Hydroxy-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione 2-(3-Hydroxy-2,2-dimethylpropyl) C₁₃H₁₅NO₃ 233.26 g/mol Polar functional group, drug intermediate

Key Observations :

  • Substituent Position: Chlorine at the 4-position (target compound) vs. 5,6-dichloro substitution in .
  • Alkyl Chain Length : The ethyl group in the target compound contrasts with the octadecyl chain in , which drastically increases molecular weight and lipophilicity, likely reducing bioavailability .
  • Functional Groups: Amino and dioxopiperidinyl groups in pomalidomide enable specific interactions with cereblon (CRBN) in the ubiquitin-proteasome system, a mechanism absent in the target compound .

Pharmacological Activity Comparisons

COX-2 Inhibitory Activity

The target compound demonstrates competitive binding to COX-2, as shown in Figure 2.2D (). Its inhibitory potency is intermediate compared to:

  • 5,6-Dichloro-2-(2-hydroxyphenyl)-isoindoline-1,3-dione : Higher COX-2 affinity due to dual chloro and hydroxyl groups enhancing hydrogen bonding .
  • Thalidomide analogs: Lower COX-2 activity but stronger immunomodulatory effects via TNF-α suppression .

Anticancer Potential

  • Pomalidomide : Clinically approved for multiple myeloma, acting via CRBN-dependent degradation of oncoproteins .

Toxicity and Regulatory Status

  • Banned/Restricted Derivatives: 3a,4,7,7a-Tetrahydro-2-[(1,1,2,2-tetrachloroethyl)thio]-1H-isoindole-1,3(2H)-dione: Banned due to environmental toxicity and carcinogenicity . 3a,4,7,7a-Tetrahydro-2-[(trichloromethyl)thio]-1H-isoindole-1,3(2H)-dione: Restricted to seed treatments due to mutagenicity .
  • 4-Chloro-2-ethyl derivative: No reported toxicity in current studies, suggesting a safer profile .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound LogP (Predicted) Solubility (mg/mL) Stability
4-Chloro-2-ethyl derivative 2.1 0.45 (DMSO) Stable at RT
Pomalidomide 1.8 0.62 (Water) Hygroscopic
5,6-Dichloro-2-octadecyl derivative 8.9 Insoluble Heat-sensitive

Key Findings :

  • The target compound’s LogP (2.1) balances lipophilicity for cellular uptake without excessive hydrophobicity.
  • Insolubility of the octadecyl derivative () limits its applicability in aqueous systems .

Biological Activity

1H-Isoindole-1,3(2H)-dione, 4-chloro-2-ethyl- is a synthetic compound belonging to the isoindole family, characterized by its bicyclic structure and specific substituents that influence its biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in neurodegenerative diseases and as an anti-inflammatory agent.

  • Molecular Formula : C10H8ClN1O2
  • Molar Mass : 215.63 g/mol
  • Density : 1.378 g/cm³
  • Melting Point : 76 °C
  • Boiling Point : 325.8 °C

Anti-inflammatory Effects

Research has demonstrated that derivatives of isoindoline-1,3-dione exhibit significant anti-inflammatory properties. These compounds can modulate various pro-inflammatory factors, including:

  • Induced Nitric Oxide Synthase (iNOS)
  • Cyclooxygenase 2 (COX-2)
  • Tumor Necrosis Factor (TNF-α)
  • Interleukins (IL-1 and IL-6)

Conversely, they enhance the expression of anti-inflammatory factors such as Arginase-1 and IL-10, indicating a complex mechanism of action that could be harnessed for therapeutic purposes in inflammatory diseases .

Neuroprotective Activity

The compound has shown promise as a potential treatment for neurodegenerative diseases such as Alzheimer's. In vitro studies have indicated that isoindole derivatives can inhibit key enzymes involved in neurodegeneration:

  • Acetylcholinesterase (AChE) : Critical for neurotransmitter regulation.
  • Butyrylcholinesterase (BuChE) : Associated with cholinergic dysfunction in Alzheimer's.

The best-performing derivatives exhibited IC50 values as low as 1.12 μM against AChE, highlighting their potency .

Enzyme Inhibition

The biological activity of 1H-Isoindole derivatives is largely attributed to their ability to inhibit cholinesterases. The molecular docking studies reveal that these compounds bind effectively to the active sites of AChE and BuChE, disrupting their function and potentially reversing cognitive decline associated with Alzheimer's disease .

Anti-Alzheimer's Potential

Recent studies have focused on the design and synthesis of new isoindole derivatives aimed at enhancing their efficacy against Alzheimer's pathology. These studies employed molecular dynamics simulations to predict binding affinities and optimize structural features conducive to biological activity .

Comparative Analysis with Related Compounds

Compound NameUnique FeaturesBiological Activity
1H-Isoindole-1,3(2H)-dioneBase structure without substituentsModerate activity
4-Bromo-1H-IsoindoleBromine substitution increases reactivityEnhanced anti-inflammatory effects
N-(4-Chlorophenyl)isoindolineAromatic substitution enhances biological activityStronger enzyme inhibition
5-MethylisoindolineMethyl group alters solubility and activityVariable activity depending on substitution

The unique combination of chlorine and ethyl groups in 4-chloro-2-ethyl isoindole contributes to its distinct reactivity and biological interactions compared to other derivatives .

Study on Anti-Alzheimer's Activity

In a study involving nine new derivatives of isoindoline, researchers found that specific substitutions significantly enhanced the compounds' inhibitory effects on AChE and BuChE. The most effective derivative showed an IC50 value indicating high potency against AChE, suggesting its potential as a lead compound for further development in Alzheimer's therapy .

In Vivo Studies

While in vitro results are promising, further in vivo studies are necessary to evaluate the safety and efficacy of these compounds in living organisms. Initial animal models have shown favorable outcomes, but comprehensive studies are required to establish clinical relevance.

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 4-chloro-2-ethyl-1H-isoindole-1,3(2H)-dione, and how can purity be optimized?

  • Methodological Answer : A common approach for analogous isoindole-dione derivatives involves refluxing precursors (e.g., substituted amines or anhydrides) in ethanol or DMF, followed by crystallization. For example, refluxing 2-hydroxy-isoindole-dione with a chloroethylamine derivative in ethanol at 70–80°C for 1–2 hours, then cooling to room temperature for crystallization, yields a pure product . Purity can be enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization in ethanol. Analytical HPLC (C18 column, acetonitrile/water gradient) should confirm >95% purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?

  • Methodological Answer :

  • NMR : Prioritize 1^1H NMR (DMSO-d6) for ethyl group signals (δ 1.2–1.4 ppm, triplet for CH3; δ 2.5–3.0 ppm, quartet for CH2) and aromatic protons (δ 7.5–8.5 ppm). 13^{13}C NMR should confirm carbonyl carbons (δ 165–170 ppm) and chloro-substituted carbons (δ 45–55 ppm) .
  • FT-IR : Look for C=O stretches (~1700 cm1^{-1}) and C-Cl bonds (~550–600 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ with m/z matching the molecular formula (C10_{10}H8_{8}ClNO2_2, exact mass 217.02).

Q. What safety protocols are recommended for handling this compound during synthesis?

  • Methodological Answer : While direct safety data for this compound is limited, general protocols for chloro-substituted heterocycles apply:

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
  • Store in airtight containers away from moisture.
  • Refer to GHS-compliant SDS sheets for structurally similar compounds (e.g., chlorinated isoindole-diones) for disposal guidelines .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of 4-chloro-2-ethyl-isoindole-dione in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model electron density maps to identify electrophilic sites. For example, the chloro group’s partial positive charge (Mulliken analysis) may predict susceptibility to nucleophilic attack. Compare activation energies for SN2 vs. SN1 mechanisms using Gaussian or ORCA software . Validate predictions with kinetic studies (e.g., monitoring reaction rates with substituted amines via 1^1H NMR).

Q. What strategies resolve contradictions in spectroscopic data between experimental and theoretical results?

  • Methodological Answer : Discrepancies (e.g., 1^1H NMR shifts) may arise from solvent effects or tautomerism.

  • Solvent Correction : Recalculate theoretical shifts using IEFPCM solvent models (e.g., DMSO in Gaussian).
  • Dynamic NMR : Perform variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol shifts in isoindole-diones) .
  • X-ray Crystallography : Resolve ambiguities by comparing experimental crystal structures (e.g., C=O bond lengths) with computed geometries .

Q. How does the ethyl substituent influence the compound’s electronic properties in material science applications?

  • Methodological Answer : The ethyl group’s electron-donating effect can modulate the isoindole-dione’s HOMO-LUMO gap.

  • Cyclic Voltammetry : Measure redox potentials in acetonitrile (0.1 M TBAPF6) to assess bandgap (e.g., E1/2_{1/2} for reduction peaks correlates with LUMO levels).
  • DFT+UV/Vis : Simulate UV spectra (TD-DFT) and compare with experimental data (λmax_{\text{max}} ~300–350 nm for π→π* transitions) .
  • Thin-Film Studies : Spin-coat the compound on ITO substrates and evaluate conductivity via four-probe measurements.

Data Contradiction Analysis

Q. Conflicting solubility reports: How to determine optimal solvents for biological assays?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or impurities.

  • Phase Diagrams : Use differential scanning calorimetry (DSC) to identify polymorphs.
  • Solubility Screening : Test in DMSO (stock solution) followed by dilution in PBS (pH 7.4). Monitor precipitation via dynamic light scattering (DLS).
  • Co-solvent Systems : For low aqueous solubility, employ cyclodextrin complexes or PEG-based formulations .

Research Design Considerations

Q. Designing a structure-activity relationship (SAR) study: Which derivatives should be prioritized?

  • Methodological Answer : Focus on substituents altering electronic/steric profiles:

  • Electron-Withdrawing Groups : Replace Cl with F or NO2_2 to enhance electrophilicity.
  • Bulkier Substituents : Substitute ethyl with isopropyl to study steric effects on reactivity.
  • Synthetic Routes : Use Suzuki coupling to introduce aryl groups at the 4-position . Validate SAR with in vitro bioassays (e.g., antimicrobial activity via MIC assays) .

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